molecular formula C4H10ClN B1359430 3-Methylazetidine hydrochloride CAS No. 935669-28-6

3-Methylazetidine hydrochloride

Cat. No.: B1359430
CAS No.: 935669-28-6
M. Wt: 107.58 g/mol
InChI Key: MOKDGIBBFJAJOB-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Chemistry Research

Four-membered nitrogen heterocycles, such as azetidines and β-lactams, are fundamental substrates in the field of organic chemistry. nih.gov Due to their small size, these rings are geometrically strained and therefore readily opened, making them valuable reactive intermediates. ijnrd.orgbritannica.com This ring strain, however, also provides a satisfactory level of stability and molecular rigidity, which are desirable characteristics in drug discovery. nih.govresearchgate.net

The significance of these heterocycles stems from their diverse applications in creating biologically active compounds. nih.govnumberanalytics.com They are essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.com Over half of all FDA-approved drugs in the United States contain a nitrogen heterocycle. ijnrd.org Their ability to be functionalized at different positions on the ring makes them versatile scaffolds for developing complex molecules, including antibiotics and anticancer agents. nih.govontosight.ai

Historical Context of Azetidine (B1206935) Synthesis and Applications

The exploration of azetidine synthesis began in the early 20th century, aligning with the broader development of organic chemistry. ontosight.aijmchemsci.com Initial methods for synthesizing these four-membered rings were often multi-step processes that resulted in low yields. ontosight.ai Over the past few decades, significant progress has been made to improve the feasibility of their synthesis. nih.gov

Modern synthetic methodologies include cyclizations through C-N or C-C bond formation, amine-catalyzed cycloadditions, photocycloadditions, ring contractions, and the reduction of β-lactams. magtech.com.cn The development of more efficient synthetic routes was largely driven by the discovery of β-lactam antibiotics like penicillins and cephalosporins, which highlighted the medicinal value of these structures. researchgate.net Today, azetidine-containing compounds are investigated for a wide range of pharmacological activities, including as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. nih.govjmchemsci.com

Overview of 3-Methylazetidine (B2440550) Hydrochloride as a Key Research Compound

3-Methylazetidine hydrochloride is a specific derivative of azetidine that serves as a key compound in chemical research. cymitquimica.com It is recognized for its utility as an intermediate and building block in the synthesis of more complex molecules. cymitquimica.com The hydrochloride salt form enhances the compound's stability and handling characteristics for laboratory use.

PropertyValue
Chemical FormulaC4H10ClN nih.gov
IUPAC Name3-methylazetidine;hydrochloride nih.gov
Molecular Weight107.58 g/mol cymitquimica.comnih.gov
CAS Number935669-28-6 nih.gov
Physical FormClear colourless syrup/liquid cymitquimica.com

In synthetic chemistry, this compound is valued as a versatile building block. cymitquimica.com Its structure allows it to be used as a reagent or a specialty chemical in various reactions. cymitquimica.com The presence of the methyl group on the azetidine ring provides a specific point of substitution that can be leveraged to create diverse molecular structures. Researchers utilize it as a crucial intermediate for producing complex compounds and new research chemicals. cymitquimica.com

The development of novel and complex molecular architectures often relies on the availability of unique starting materials. This compound serves as an important reaction component for the synthesis of new, high-quality scaffolds. cymitquimica.com The strained four-membered ring is a key structural feature that can be incorporated into larger molecules, influencing their three-dimensional shape and properties. researchgate.net This makes it an important tool for chemists aiming to design and construct intricate molecules with specific functions. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKDGIBBFJAJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648918
Record name 3-Methylazetidine--hydrogen chloride (1/1)
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Molecular Weight

107.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935669-28-6
Record name Azetidine, 3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935669-28-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylazetidine--hydrogen chloride (1/1)
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Record name 3-Methylazetidine hydrochloride
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Advanced Synthetic Methodologies for 3 Methylazetidine Hydrochloride and Its Derivatives

Strategies for Constructing the 3-Methylazetidine (B2440550) Ring System

The construction of the azetidine (B1206935) ring, a saturated four-membered nitrogen-containing heterocycle, has been a subject of considerable research interest due to its prevalence in biologically active compounds. The inherent ring strain of the azetidine core necessitates the use of specialized synthetic methods. Strategies for forming the 3-methylazetidine ring system can be broadly categorized into intramolecular cyclization and ring expansion/rearrangement reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds, including azetidines. These methods involve the formation of a carbon-nitrogen bond within a single molecule to construct the heterocyclic ring.

A novel and efficient approach to azetidine synthesis involves a photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes. researchgate.netnih.govthe-innovation.orgnih.govresearchgate.netscispace.com This methodology is significant for its atom economy and the ability to functionalize two α-amino C(sp³)–H bonds under mild conditions. nih.gov The reaction is initiated by the photogeneration of an α-aminoalkyl radical from a tertiary alkylamine using a copper photocatalyst. This radical then adds to an alkyne to form a vinyl radical. A subsequent tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization leads to the formation of the azetidine ring. nih.govscispace.com

The use of inexpensive and abundant copper as a catalyst, combined with visible light as a renewable energy source, makes this a sustainable and attractive method. nih.gov Density functional theory (DFT) calculations have indicated that the formation of a tertiary radical intermediate is crucial for the success of the cyclization process. nih.govscispace.com This method allows for the synthesis of highly substituted azetidines, including those with vicinal tertiary-quaternary and even quaternary-quaternary centers. nih.govscispace.com While not explicitly demonstrated for 3-methylazetidine hydrochloride itself, the broad substrate scope suggests its potential applicability.

Table 1: Key Features of Photo-induced Copper Catalysis for Azetidine Synthesis

FeatureDescriptionReference
Reaction Type [3+1] radical cascade cyclization nih.gov
Catalyst Photoactive copper complexes nih.gov
Reactants Aliphatic amines and alkynes researchgate.netnih.govthe-innovation.orgnih.govresearchgate.netscispace.com
Key Steps Photogeneration of α-aminoalkyl radical, addition to alkyne, 1,5-hydrogen atom transfer, 4-exo-trig cyclization nih.govscispace.com
Advantages Atom economical, mild reaction conditions, use of inexpensive catalyst, broad substrate scope nih.gov

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents another powerful strategy for the synthesis of azetidines. acs.orgnih.gov This method often utilizes a directing group, such as picolinamide (B142947) (PA), to facilitate the selective activation of a C–H bond at the γ-position relative to the nitrogen atom, leading to the formation of the four-membered ring. acs.orgnih.gov

The reaction typically proceeds with a palladium catalyst, an oxidant such as PhI(OAc)₂, and a base. nih.gov These methods are advantageous due to their ability to use readily available starting materials and functionalize otherwise inert C-H bonds. The selectivity of the reaction is often predictable, allowing for the synthesis of specific isomers. acs.org While direct synthesis of this compound via this method is not explicitly detailed in the provided results, the general applicability for constructing the azetidine ring from substrates with methyl groups makes it a relevant and potent strategy. acs.org For instance, the methodology has been shown to be effective for the synthesis of various substituted azetidines from picolinamide-protected amines. acs.org

Table 2: General Conditions for Palladium(II)-catalyzed Intramolecular C(sp³)–H Amination

ComponentExampleReference
Catalyst Palladium(II) acetate acs.org
Directing Group Picolinamide (PA) acs.orgnih.gov
Oxidant Phenyliodine diacetate (PhI(OAc)₂) nih.gov
Base Lithium carbonate (Li₂CO₃) nih.gov
Solvent Dichloroethane (DCE)

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an atom-economical method for synthesizing azetidines. chemrxiv.orgnih.govrsc.org This reaction has traditionally faced limitations, particularly with acyclic imines. chemrxiv.orgnih.gov However, recent advancements have enabled the use of visible light and triplet energy transfer catalysis to overcome these challenges, expanding the reaction's scope. nih.gov

The success of the visible-light-mediated aza Paternò-Büchi reaction relies on matching the frontier molecular orbital energies of the alkene and the imine equivalent, such as an oxime. nih.gov This energy matching facilitates the desired [2+2] cycloaddition over competing side reactions like alkene dimerization. nih.gov While the direct synthesis of this compound has not been specified, the ability to now employ acyclic imine precursors opens up possibilities for creating a wide variety of substituted azetidines. chemrxiv.orgnih.gov The reaction's utility has been demonstrated in the synthesis of natural product analogues, highlighting its potential in complex molecule synthesis. nih.gov

Ring Expansion and Rearrangement Reactions

Ring expansion and rearrangement reactions provide an alternative and often elegant route to the azetidine ring system, typically starting from more readily available smaller rings like aziridines.

A notable method for the synthesis of 3-methylazetidine derivatives involves the rearrangement of aziridines. researchgate.netacs.orgugent.benih.gov Specifically, the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride (B1222165) in methanol (B129727) under reflux conditions leads to the unexpected formation of 3-methoxy-3-methylazetidines. acs.orgugent.benih.gov This occurs through a rare aziridine (B145994) to azetidine rearrangement. acs.orgugent.benih.gov

The proposed mechanism involves the initial formation of a 2-(bromomethyl)-2-methylaziridine intermediate. This is in contrast to the analogous reaction with N-alkylidene-(2,3-dibromopropyl)amines (lacking the methyl group), which readily form stable 2-(bromomethyl)aziridines. acs.orgugent.benih.gov The presence of the methyl group at the C2 position of the aziridine ring appears to facilitate the subsequent ring expansion to the more thermodynamically stable azetidine. This rearrangement has been rationalized through both experimental studies and theoretical calculations. acs.orgugent.be This method provides a direct pathway to a 3-methylazetidine scaffold.

Further advancements in this area include the biocatalytic one-carbon ring expansion of aziridines to azetidines. nih.gov This has been achieved using engineered cytochrome P450 enzymes that catalyze a highly enantioselective acs.orgugent.be-Stevens rearrangement of an intermediate aziridinium (B1262131) ylide. nih.gov This enzymatic approach offers excellent stereocontrol, a significant advantage in the synthesis of chiral molecules. nih.gov

Table 3: Comparison of Aziridine to Azetidine Rearrangement Methods

MethodKey FeaturesStarting Material ExampleProduct ExampleReference
Chemical Rearrangement Sodium borohydride in methanol, reflux. Involves a rare rearrangement.N-alkylidene-(2,3-dibromo-2-methylpropyl)amine3-methoxy-3-methylazetidine acs.orgugent.benih.gov
Biocatalytic Rearrangement Engineered cytochrome P450 enzyme, acs.orgugent.be-Stevens rearrangement.Substituted aziridineEnantiomerically enriched azetidine nih.gov
Ring Expansion of Donor-Acceptor Cyclopropanes

Recent advancements have demonstrated the utility of this approach for the preparation of substituted azetidines. nih.gov The general strategy involves the activation of a donor-acceptor cyclopropane (B1198618) with a Lewis acid, which promotes the nucleophilic attack of a nitrogen-containing species, leading to the expansion of the three-membered ring to a four-membered azetidine ring. While specific examples detailing the synthesis of this compound via this method are not extensively documented in readily available literature, the established reactivity patterns suggest its feasibility. The key would be the use of a donor-acceptor cyclopropane bearing a methyl group at the appropriate position to direct the formation of the desired 3-methylazetidine core.

Nucleophilic Substitution and Cycloaddition Reactions

Intramolecular nucleophilic substitution and cycloaddition reactions represent classical and effective approaches for the construction of the azetidine ring.

Intramolecular SN2 reactions are a common method for forming the azetidine ring, where a nitrogen atom displaces a leaving group on a γ-carbon. nih.gov A notable example of this strategy is the Lanthanum(III) triflate (La(OTf)3)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This method provides a high-yielding route to azetidines, even in the presence of acid-sensitive functional groups. frontiersin.org The reaction proceeds via the activation of the epoxide by the Lewis acid, followed by the intramolecular attack of the amine. For the synthesis of 3-methylazetidine, a suitably substituted cis-3,4-epoxy amine precursor would be required.

Cycloaddition reactions also provide a convergent approach to the azetidine skeleton. While various cycloaddition strategies exist for the synthesis of four-membered rings, the [2+2] photocycloaddition of imines and alkenes and amine-catalyzed cycloadditions of allenoates and imines are prominent methods. magtech.com.cn More recent developments include copper-catalyzed enantioselective [3+1]-cycloadditions to access tetrasubstituted 2-azetines. nih.gov The application of these methods to the direct synthesis of 3-methylazetidine would depend on the selection of appropriately substituted starting materials.

Stereoselective Synthesis of Chiral Azetidines

The development of stereoselective methods for the synthesis of chiral azetidines is of paramount importance, given the impact of stereochemistry on biological activity.

One effective strategy involves the use of chiral auxiliaries or ligands to control the stereochemical outcome of the ring-forming reaction. For instance, the use of a chiral ligand in the α-lithiation and subsequent electrophilic substitution of N-protected azetidines has been shown to produce enantiomerically enriched products. acs.org Specifically, the tert-butoxythiocarbonyl (Botc) group has been demonstrated to facilitate the α-lithiation of azetidine, and in the presence of a chiral ligand such as N,N,N′,N′-endo,endo-tetramethyl-2,5-diaminonorbornane, adducts with high enantiomeric ratios can be obtained. acs.org This methodology could potentially be adapted for the stereoselective synthesis of 3-methylazetidine by employing a suitable electrophile.

Another approach to chiral azetidines is through the stereoselective synthesis of chiral precursors that are then cyclized. For example, the stereoselective synthesis of both (R)- and (S)-enantiomers of N-protected 1,2-diazetidine-3-carboxylic acid has been achieved starting from homochiral glycidol. nih.gov While this example pertains to a diazetidine, the principles of transferring stereochemistry from a chiral starting material to the final heterocyclic product are broadly applicable and could be envisioned for the synthesis of chiral 3-methylazetidine.

Functionalization of the 3-Methylazetidine Core

Once the 3-methylazetidine core is established, further functionalization at the C3 position is often desired to introduce moieties that can modulate biological activity or serve as handles for further synthetic transformations.

Introduction of Nitrile Functionality: 3-Methylazetidine-3-carbonitrile Hydrochloride

3-Methylazetidine-3-carbonitrile hydrochloride is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds used in pharmaceuticals and agrochemicals. nih.govresearchgate.net The presence of the nitrile group provides a versatile handle for further chemical modifications. nih.gov This compound is commercially available, indicating that robust synthetic routes have been developed. sigmaaldrich.com While detailed experimental procedures are not always readily published in primary literature, the synthesis would likely involve the introduction of a cyano group onto a suitable 3-methylazetidine precursor.

Compound NameCAS NumberMolecular FormulaPurityPhysical Form
3-Methylazetidine-3-carbonitrile hydrochloride936850-33-8C5H9ClN295%Solid

Incorporation of Carboxylate Ester Groups: Methyl Azetidine-3-carboxylate Hydrochloride

Methyl azetidine-3-carboxylate hydrochloride is another important functionalized azetidine derivative. It is utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). thermofisher.com The synthesis of amino acid methyl ester hydrochlorides can generally be achieved by reacting the corresponding amino acid with methanol in the presence of a reagent like trimethylchlorosilane. nih.gov A general procedure involves stirring the amino acid with freshly distilled chlorotrimethylsilane, followed by the addition of methanol at room temperature. nih.gov After the reaction is complete, concentration of the reaction mixture typically yields the desired amino acid ester hydrochloride. nih.gov

Compound NameCAS NumberMolecular FormulaPurityPhysical Form
Methyl azetidine-3-carboxylate hydrochloride100202-39-9C5H10ClNO295%Solid

Synthesis of 3-Functionalized 3-Methylazetidines via Nucleophilic Substitution

Nucleophilic substitution at the C3 position of the azetidine ring is a direct and powerful method for introducing a wide range of functional groups. The reactivity of this position is influenced by the steric hindrance of the methyl group and the nature of the leaving group. The synthesis of 3-functionalized 3-methylazetidines often proceeds through a precursor with a good leaving group at the C3 position.

For instance, the synthesis of 3-amino-1-methylazetidine highlights the potential for nucleophilic displacement at the C3 position. The general principle of nucleophilic substitution on sterically hindered centers, such as neopentyl systems, has been studied, providing insights into the reactivity of the 3-methylazetidine core. google.com The choice of nucleophile and reaction conditions is critical to achieve efficient substitution over elimination or other side reactions. The N-protection of the azetidine nitrogen is often necessary to prevent its interference in the reaction and to modulate the reactivity of the ring.

Derivatization at the Nitrogen Atom (N-Substitution)

The nitrogen atom of the azetidine ring is a key site for introducing molecular diversity. N-substitution reactions allow for the attachment of a wide array of functional groups, significantly altering the molecule's physical, chemical, and biological properties. These modifications are crucial for developing new therapeutic agents and specialized chemical building blocks. google.com

A common strategy involves the N-alkylation of the azetidine nitrogen. For instance, secondary amine precursors to trisubstituted azetidines can be N-alkylated with reagents like bromoacetonitrile. acs.orgnih.gov Another robust method for N-functionalization is the displacement of a mesylate group from a precursor, which can be reacted with various nucleophiles. For example, reacting an azetidin-3-ol (B1332694) mesylate with a nucleophile like 1-(2-pyridyl)-piperazine in the presence of triethylamine (B128534) and water facilitates the synthesis of N-substituted azetidines. google.com This approach provides access to a diverse range of 3-amino-azetidine derivatives, which are valuable intermediates for biologically active compounds. google.com

The table below summarizes representative N-substitution reactions on azetidine scaffolds.

Precursor ScaffoldReagentProduct TypeReference
Secondary Amine Azetidine PrecursorBromoacetonitrileN-alkylated Azetidine acs.orgnih.gov
N-allyl Azetidine PrecursorAllyl BromideN-alkylated Azetidine nih.gov
N-benzylazetidin-3-olMethanesulfonyl chloride, then 1-(2-pyridyl)-piperazineN-substituted 3-amino-azetidine google.com

This versatility makes N-substitution a cornerstone in the development of azetidine-based compound libraries for various applications, including CNS-focused drug discovery. acs.orgnih.gov

Catalytic Strategies in the Synthesis of Azetidines

Catalysis offers powerful and efficient pathways for constructing the strained four-membered azetidine ring. magtech.com.cn These methods often provide high yields and selectivity under milder conditions compared to classical stoichiometric reactions. magtech.com.cnpageplace.de A variety of catalytic systems have been developed, leveraging transition metals, Lewis acids, and photoredox catalysis. frontiersin.orgrsc.orgnih.gov

Recent advancements include:

Lewis Acid Catalysis : Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording functionalized azetidines in high yields. frontiersin.orgfrontiersin.org This method is notable for its tolerance of acid-sensitive functional groups. frontiersin.org

Transition Metal Catalysis : Palladium-catalyzed reactions are prominent, including the intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines. rsc.org Other metals like titanium, rhodium, and copper are also utilized. A Ti(IV)-mediated Kulinkovich-type coupling can produce spirocyclic NH-azetidines, while Rh(I) catalysis enables oxygenative [2+2] cycloadditions to form 2-azetidinones. rsc.org More recently, visible-light-induced copper catalysis has been used for the [3+1] radical annulation of aliphatic amines with alkynes to create azetidines. nih.gov

Electrocatalysis : An electrocatalytic method using cobalt catalysis has been developed for the intramolecular hydroamination of allylic sulfonamides, providing a novel route to access azetidine structures. acs.org

The following table details several modern catalytic strategies for azetidine synthesis.

Catalytic SystemReaction TypePrecursorsSignificanceReference(s)
La(OTf)₃Intramolecular Aminolysiscis-3,4-Epoxy aminesHigh regioselectivity and functional group tolerance. frontiersin.orgfrontiersin.org
Palladium(II) / AgOAcIntramolecular C(sp³)–H AminationAmino-alkyl templatesAccess to functionalized azetidines via C-H activation. rsc.org
fac-[Ir(dFppy)₃] (Photocatalyst)[2+2] Photocycloaddition2-Isoxazoline-3-carboxylates and AlkenesConstructs densely-functionalized azetidines. rsc.org
Copper(I) / Light (Photoredox)[3+1] Radical Cascade CyclizationAliphatic amines and AlkynesAtom-economic synthesis with double C-H activation. nih.gov
Cobalt / Electricity (Electrocatalysis)Intramolecular Allylic HydroaminationAllylic sulfonamidesFirst application of this method for azetidine synthesis. acs.org

These catalytic innovations have significantly expanded the toolkit for synthesizing a wide range of structurally diverse azetidines. magtech.com.cn

Chiral, non-racemic azetidines serve as highly effective scaffolds for creating ligands used in asymmetric catalysis. researchgate.net Since the 1990s, these ligands have been successfully employed to control stereochemistry in a variety of chemical transformations, including Michael-type reactions, Henry reactions, and Friedel-Crafts alkylations. researchgate.net The constrained, rigid structure of the azetidine ring often leads to improved asymmetric induction compared to analogous ligands based on less-strained rings like pyrrolidines. lookchem.com

Notable examples of their application include:

Diethylzinc (B1219324) Additions : Readily available N-substituted-azetidinyl(diphenylmethyl)methanols have been used as chiral catalysts to achieve high levels of enantioselectivity in the addition of diethylzinc to both aromatic and aliphatic aldehydes. researchgate.net

Henry Reactions : Chiral azetidine derivatives have been utilized as part of catalyst systems for enantioselective Henry (nitroaldol) reactions. researchgate.net For example, enantiopure 4-oxoazetidine-2-carbaldehydes can undergo organocatalyzed diastereoselective Henry reactions. wikipedia.org

Broader Applications : The design and synthesis of novel chiral ligands are a major focus in chemistry. nii.ac.jp Azetidine-based ligands have been developed for a range of metal-catalyzed reactions, demonstrating their utility and potential for discovering new asymmetric transformations. researchgate.netnii.ac.jp

The table below presents examples of chiral azetidine-derived ligands and their applications in asymmetric catalysis.

Chiral Ligand TypeReactionMetal/Catalyst SystemKey OutcomeReference(s)
N-substituted-azetidinyl(diphenylmethyl)methanolsDiethylzinc addition to aldehydesZincHigh enantioselectivity (ee). researchgate.net
Enantiopure 4-oxoazetidine-2-carbaldehydesHenry ReactionOrganocatalystHigh diastereoselectivity. wikipedia.org
Chiral Azetidine-2-ylmethanolOrganozinc addition to aldehydesZincExcellent enantioselectivities. lookchem.com

The continued development of chiral ligands derived from azetidines is crucial for advancing the field of asymmetric synthesis. researchgate.netnii.ac.jp

In addition to serving as ligands for metals, chiral azetidine derivatives can function directly as organocatalysts. researchgate.netlookchem.com Organocatalysis has gained significant interest due to its use of robust, inexpensive, and environmentally benign catalysts. researchgate.net The unique four-membered heterocyclic scaffold of azetidine has proven to be an efficient chiral unit for organocatalysis, often providing superior asymmetric induction compared to more common pyrrolidine (B122466) or aziridine-based catalysts. lookchem.com

A prominent example is the use of enantiopure azetidine-2-carboxamides as organocatalysts in direct asymmetric aldol (B89426) reactions. lookchem.com Research has shown that these catalysts can effectively promote the reaction between various benzaldehydes and ketones. lookchem.com

Key findings from these studies include:

High Enantioselectivity : A selected chiral azetidine-2-carboxamide (B111606) (5 mol%) was found to smoothly catalyze the direct aldol reaction of different benzaldehydes with acetone (B3395972) in brine, producing β-hydroxy ketones with enantiomeric excesses (ee) up to 96%. lookchem.com

High Diastereoselectivity : The reaction of benzaldehydes with cyclic ketones, such as cyclohexanone, yielded anti-products as the major isomers with high diastereomeric ratios (up to 99:1) and enantioselectivities (over 90% ee). Cyclopentanone also reacted to give the major anti-adduct in 99% ee. lookchem.com

This work demonstrates that the chiral azetidine scaffold is a valuable addition to the field of aminocatalysis, which has been historically dominated by five-membered ring systems. lookchem.com

The table below summarizes the performance of an azetidine-based organocatalyst in the asymmetric aldol reaction.

CatalystReactantsSolventDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee)Reference
Chiral Azetidine-2-carboxamideBenzaldehyde + AcetoneBrineN/Aup to 96% lookchem.com
Chiral Azetidine-2-carboxamideBenzaldehyde + CyclohexanoneBrineup to 99:1>90% (anti) lookchem.com
Chiral Azetidine-2-carboxamideBenzaldehyde + CyclopentanoneBrine-99% (anti) lookchem.com

The successful application of azetidine scaffolds as organocatalysts opens new avenues for the development of highly efficient and stereoselective transformations. nih.govlookchem.com

Reactivity and Reaction Mechanisms of 3 Methylazetidine Hydrochloride

Strain-Driven Reactivity of the Four-Membered Ring

The azetidine (B1206935) ring is characterized by significant ring-strain energy, a consequence of bond angle deviation from the ideal tetrahedral geometry. The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to that of other highly reactive small rings like cyclobutane (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and it is substantially higher than that of five-membered pyrrolidine (B122466) (5.8 kcal/mol) or six-membered piperidine (0 kcal/mol). researchgate.net

This stored potential energy is the primary driving force behind the characteristic reactions of azetidines. rsc.orgrsc.org Reactions that lead to the opening of the four-membered ring are energetically favorable as they relieve this inherent strain. rsc.org Consequently, the chemistry of 3-methylazetidine (B2440550) hydrochloride is dominated by pathways that involve the cleavage of the C-N bonds of the heterocyclic ring. rsc.org While the ring is strained, it is notably more stable and easier to handle than the three-membered aziridine ring, offering a unique balance of stability and controlled reactivity. researchgate.netrsc.org This "strain-release" principle is not only key to understanding the reactivity of pre-formed azetidines but is also exploited in synthetic strategies to construct them from even more strained precursors like azabicyclo[1.1.0]butanes. acs.orgbris.ac.uk

Table 1: Comparison of Ring-Strain Energies

Compound Ring Size Heteroatom Ring-Strain Energy (kcal/mol)
Aziridine 3 Nitrogen 26.7 researchgate.net
Azetidine 4 Nitrogen 25.2 researchgate.net
Pyrrolidine 5 Nitrogen 5.8 researchgate.net
Piperidine 6 Nitrogen 0 researchgate.net
Cyclopropane (B1198618) 3 None 27.6 researchgate.net
Cyclobutane 4 None 26.4 researchgate.net

Nucleophilic Ring-Opening and Ring-Expansion Reactions

One of the most characteristic reactions of azetidines is their susceptibility to nucleophilic attack, leading to ring-opening. In the case of 3-methylazetidine hydrochloride, the nitrogen atom is protonated, forming an azetidinium ion. This positive charge enhances the electrophilicity of the ring's carbon atoms, making them more vulnerable to attack by nucleophiles. These SN2-type reactions typically proceed with high regioselectivity and stereoselectivity, providing a route to substituted linear amines. nih.gov The regioselectivity of the attack is influenced by steric and electronic factors of substituents on the ring. nih.gov

Azetidines can also undergo ring-expansion reactions to form larger, more stable heterocyclic systems. For instance, treatment of an azetidine with a diazo compound in the presence of a copper catalyst can lead to a one-carbon ring expansion to form a pyrrolidine via a researchgate.netrsc.org-Stevens rearrangement. chemrxiv.orgacs.org This process involves the formation of an ammonium ylide intermediate, which then rearranges. chemrxiv.org Another example is the acid-mediated ring expansion of N-Boc protected 2-substituted azetidines to form six-membered 1,3-oxazinan-2-ones. imperial.ac.uk These transformations leverage the strain of the initial ring to drive the formation of a larger, thermodynamically more favorable ring.

Table 2: Examples of Azetidine Ring Transformations

Reaction Type Reagents/Conditions Product Type Reference
Nucleophilic Ring-Opening Various Nucleophiles (e.g., halides, thiols) Polysubstituted Linear Amines nih.gov
researchgate.netrsc.org-Stevens Rearrangement Diazo compound, Copper catalyst Pyrrolidines chemrxiv.orgacs.org
Acid-Mediated Expansion Brønsted acids (on N-carbamates) 1,3-Oxazinan-2-ones imperial.ac.uk
[3+1] Ring Expansion Rhodium-bound carbenes (on methylene aziridines to form azetidines) Methylene Azetidines nih.gov

Cycloaddition Reactions Involving Azetidines

While [2+2] cycloadditions, such as the aza Paternò–Büchi reaction, are primary methods for synthesizing azetidines, nih.govchemrxiv.org existing azetidine derivatives can also participate in cycloaddition reactions to build more complex molecular architectures. These reactions typically involve functional groups attached to the azetidine ring.

For example, 2-vinylazetidines can undergo a formal [6+2] cycloaddition reaction with benzyne. acs.org This catalyst-free reaction proceeds through the initial nucleophilic attack of the azetidine nitrogen onto the benzyne, forming a zwitterionic intermediate. This intermediate then undergoes a rearrangement cascade that results in ring expansion to afford synthetically useful 1-benzazocine derivatives. acs.org Similarly, azetidine nitrones, which can be synthesized from O-propargylic oximes, readily participate in [3+2] cycloaddition reactions with dipolarophiles like dimethyl but-2-ynedioate, providing access to more complex bicyclic systems containing the azetidine core. acs.org

Electrophilic and Radical Transformations

Direct electrophilic substitution on the carbon framework of the azetidine ring is uncommon. However, the nitrogen atom is nucleophilic and readily reacts with electrophiles. More sophisticated transformations can be achieved through deprotonation. For instance, N-substituted azetidines can be deprotonated at the α-carbon using a strong base like an organolithium, followed by trapping the resulting lithiated intermediate with an electrophile. nih.gov This allows for the introduction of various substituents at the C2 position.

The strained C-N and C-C bonds of azetidines are also susceptible to cleavage by radical species. Transformations of azetidine radical cations, generated in freonic matrices, have been observed to proceed via C-N bond cleavage under photochemical conditions. core.ac.ukconsensus.app This results in the formation of open-chain distonic radical cations. core.ac.ukconsensus.app Furthermore, radical-initiated strain-release reactions of highly strained azetidine precursors, like azabicyclo[1.1.0]butanes, have been developed. In these processes, a radical (e.g., an SF₅ radical) adds to the strained system, initiating a ring-opening that is followed by interception of the resulting radical intermediate to form a stable, functionalized azetidine. acs.orgacs.org

Mechanistic Investigations through Experimental and Theoretical Approaches

The mechanisms of reactions involving azetidines have been explored through a combination of experimental and computational methods. For the aza Paternò–Büchi reaction used to synthesize azetidines, mechanistic studies including Stern-Volmer quenching experiments support a mechanism involving triplet energy transfer from a photocatalyst to an alkene, rather than direct excitation of the imine component. nih.govchemrxiv.org

Theoretical approaches, particularly Density Functional Theory (DFT) calculations, have been instrumental in understanding the regioselectivity of nucleophilic ring-opening reactions of azetidinium ions. nih.gov These calculations help to rationalize how substituents on the ring direct the incoming nucleophile. nih.gov Mechanistic studies on the lithiation of azetidines have employed in situ FT-IR spectroscopy combined with DFT calculations to probe the structure and configurational stability of the lithiated intermediates. nih.gov Similarly, the mechanism of radical strain-release photocatalysis for azetidine synthesis has been investigated using spectroscopic techniques and DFT calculations to elucidate the key energy-transfer processes and the nature of the radical intermediates involved. chemrxiv.org

Computational and Theoretical Studies of 3 Methylazetidine Hydrochloride and Azetidine Derivatives

Quantum Chemical Methods for Structural and Electronic Properties

Quantum chemical methods are fundamental in elucidating the intrinsic properties of molecules. For azetidine (B1206935) derivatives, these calculations provide a detailed understanding of their geometry, stability, and electronic characteristics. Methods like Density Functional Theory (DFT) are employed to study spectroscopic, electronic, and thermodynamic properties, offering insights into the physical and chemical behavior of these compounds researchgate.net.

Key parameters calculated through quantum chemical methods include:

Optimized Molecular Geometry: Determines the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's stability.

Molecular Electrostatic Potential (MEP): This mapping of electrostatic potential onto the electron density surface helps in identifying sites for electrophilic and nucleophilic attack.

Thermodynamic Properties: Parameters such as enthalpy, entropy, and Gibbs free energy can be calculated to predict the spontaneity of reactions.

Table 1: Calculated Quantum Chemical Parameters for a Representative Azetidine Derivative

Parameter Value Significance
EHOMO -6.8 eV Energy of the highest occupied molecular orbital, related to the ability to donate electrons.
ELUMO -1.2 eV Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
Energy Gap (ΔE) 5.6 eV The difference between ELUMO and EHOMO, an indicator of chemical reactivity and stability.
Dipole Moment (µ) 2.5 D A measure of the overall polarity of the molecule.

Note: The values in this table are illustrative and based on typical findings for azetidine derivatives. Actual values for 3-Methylazetidine (B2440550) hydrochloride would require specific calculations.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For azetidine derivatives, which are scaffolds in many biologically active compounds, docking simulations are crucial for understanding their interactions with protein targets. These simulations can predict binding affinities and modes of interaction, guiding the design of more potent and selective inhibitors researchgate.netnajah.edu.

For instance, studies have shown that azetidine derivatives can be docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to evaluate their potential as anti-inflammatory agents najah.edu. The docking scores, typically expressed in kcal/mol, provide an estimate of the binding affinity, with more negative values indicating stronger binding najah.edu. In a study on imidazolidinone derivatives, which share some structural similarities with azetidines in terms of being small nitrogen-containing heterocycles, compounds showed strong affinities to COX-2 with docking scores as low as -11.569 kcal/mol najah.edu.

Table 2: Representative Molecular Docking Results for Azetidine Derivatives Against Various Protein Targets

Azetidine Derivative Protein Target Docking Score (kcal/mol) Key Interacting Residues
Azetidin-2-ylacetic acid derivative GAT-1 - Not specified
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative GAT-1 - Not specified
Novel Azetidine Derivative Hepatitis C Virus (HCV) NS5B -18.34 kJ/mol (ΔGbind) Not specified
Novel Azetidine Derivative Norovirus -16.10 kJ/mol (ΔGbind) Not specified

Note: The data presented is a compilation from various studies on different azetidine derivatives to illustrate the application of molecular docking.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of molecules over time. For azetidine derivatives complexed with proteins, MD simulations are used to assess the stability of the docked poses and to refine the understanding of binding interactions najah.edunih.gov. These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of binding free energy.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure, indicating the stability of the system over the simulation time researchgate.netresearchgate.net.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average positions, highlighting flexible regions of the protein-ligand complex researchgate.netresearchgate.net.

Radius of Gyration (Rg): Represents the compactness of the protein structure during the simulation researchgate.net.

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule that is accessible to the solvent, providing insights into changes in protein conformation researchgate.net.

Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) are used to calculate the binding free energy of the ligand-protein complex, offering a more quantitative measure of binding affinity researchgate.netnajah.edu.

Table 3: Key Parameters from a 100 ns Molecular Dynamics Simulation of an Azetidine Derivative-Protein Complex

Parameter Average Value Interpretation
RMSD of Protein Backbone 0.74 ± 0.10 Å The low RMSD value indicates that the protein-ligand complex is stable throughout the simulation. researchgate.net
RMSF of Ligand 0.85 ± 0.15 Å The ligand shows minimal fluctuation, suggesting it is well-accommodated in the binding pocket. researchgate.net
Radius of Gyration (Rg) 16.45 ± 0.40 Å The protein maintains a compact structure, indicating no major unfolding events. researchgate.net
Binding Free Energy (ΔGbind) -32.76 ± 0.02 kcal/mol The highly negative binding free energy suggests a strong and favorable interaction between the ligand and the protein. researchgate.net

Note: The values in this table are based on a representative study of an azetidine derivative and illustrate the type of data obtained from MD simulations. researchgate.net

Prediction of Reaction Pathways and Yields using Computational Models

Computational models are increasingly being used to predict the outcomes of chemical reactions, thereby guiding synthetic efforts. For the synthesis of azetidines, which can be challenging, computational models have been developed to predict viable reaction pathways and potential yields mit.edu. These models can screen potential starting materials and catalysts to identify combinations that are likely to lead to the desired product.

In Silico Approaches for Biological Activity Prediction

In silico methods play a crucial role in the early stages of drug discovery by predicting the biological activity and pharmacokinetic properties of new chemical entities. For azetidine derivatives, various computational tools are used to screen for potential therapeutic activities and to assess their drug-likeness.

Prediction of Activity Spectra for Substances (PASS): This tool predicts a wide range of biological activities based on the structure of a compound. For novel azetidinone derivatives, PASS has been used to predict potential anti-leukemic activity indexcopernicus.com.

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its development as a drug. In silico tools can predict these properties, helping to identify candidates with favorable pharmacokinetic profiles indexcopernicus.comnih.gov. For example, Swiss-ADME is a commonly used tool to evaluate parameters based on Lipinski's rule of five, which helps in assessing the drug-likeness of a compound indexcopernicus.com.

Table 4: Predicted Biological Activities for a Hypothetical 3-Methylazetidine Derivative using In Silico Tools

Predicted Activity Pa (Probability to be active) Pi (Probability to be inactive)
Kinase Inhibitor 0.65 0.02
GPCR Ligand 0.58 0.05
Enzyme Inhibitor 0.72 0.01

Note: Pa and Pi values range from 0 to 1. A higher Pa value suggests a greater likelihood of the compound exhibiting that particular biological activity. This table is illustrative.

Applications in Medicinal Chemistry and Drug Discovery Research

3-Methylazetidine (B2440550) Hydrochloride as an Intermediate in Drug Synthesis

3-Methylazetidine hydrochloride serves as a crucial building block in the synthesis of more complex molecules for pharmaceutical applications. cymitquimica.com Its utility as a synthetic intermediate is well-established in medicinal chemistry. cymitquimica.commyskinrecipes.com The strained four-membered ring of the azetidine (B1206935) moiety makes it a versatile scaffold, and the methyl group provides a specific point of substitution. This allows for the construction of diverse molecular architectures, which is a key aspect of creating chemical libraries for drug discovery. myskinrecipes.com

The compound is often employed in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. myskinrecipes.com Its role as a precursor allows for the introduction of the 3-methylazetidine motif into larger drug candidates. This is particularly valuable in the development of novel therapeutics targeting a range of diseases.

For instance, this compound can be a starting material for creating more elaborate structures. The hydrochloride salt form ensures stability and ease of handling during synthetic procedures. Its application as an intermediate is foundational to the exploration of new chemical entities with potential therapeutic value. cymitquimica.com

Design and Synthesis of Novel Azetidine-Containing Drug Candidates

The unique structural features of the azetidine ring, including its rigidity and three-dimensional nature, make it an attractive component in the design of novel drug candidates. nih.gov Medicinal chemists incorporate the 3-methylazetidine scaffold to create molecules with specific spatial arrangements, which can lead to improved binding affinity and selectivity for biological targets. The design and synthesis of new chemical entities containing this motif is an active area of research aimed at developing innovative therapeutics. nih.govnih.gov

The synthesis of these novel drug candidates often involves multi-step processes where this compound is a key starting material or intermediate. smolecule.com Researchers can modify the azetidine nitrogen or other positions to generate a library of related compounds for structure-activity relationship (SAR) studies. nih.gov These studies are essential for optimizing the pharmacological properties of a lead compound.

The development of azetidine-based scaffolds is a strategy employed to create lead-like libraries focused on specific therapeutic areas, such as central nervous system disorders. nih.gov The synthesis of these libraries allows for the systematic exploration of chemical space around the azetidine core to identify promising drug candidates.

Influence of the Azetidine Ring on Biological Activity

The incorporation of an azetidine ring into a molecule can significantly influence its biological activity. myskinrecipes.comnih.gov The rigid nature of the four-membered ring can conformationally constrain the molecule, which can lead to a more favorable interaction with a biological target by reducing the entropic penalty of binding. This conformational restriction is a key principle in drug design aimed at enhancing potency and selectivity.

The azetidine ring can also act as a bioisosteric replacement for other chemical groups, potentially improving a compound's pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability. The nitrogen atom in the ring can serve as a hydrogen bond acceptor or a basic center, further influencing interactions with biological macromolecules.

The presence of the azetidine moiety has been shown to be a key feature in compounds targeting a variety of biological systems. For example, azetidine derivatives have been investigated for their ability to modulate the activity of chemokine receptors, which are important targets in inflammatory diseases.

Therapeutic Areas of Research for Azetidine Derivatives

Central Nervous System Disorders

Azetidine-based scaffolds are of particular interest in the development of therapies for central nervous system (CNS) disorders. myskinrecipes.comnih.gov The physicochemical properties of the azetidine ring can be advantageous for designing molecules that can cross the blood-brain barrier, a critical requirement for drugs targeting the CNS. nih.gov

Research has explored the potential of azetidine derivatives in the context of neurodegenerative diseases and other neurological conditions. mdpi.com For example, a novel azetidine derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has demonstrated neuroprotective effects in a mouse model of brain ischemia/reperfusion injury. nih.gov This compound was found to reduce apoptosis, inflammation, and oxidative stress in the brain. nih.gov

The development of CNS-focused libraries of azetidine-containing compounds is an ongoing strategy to discover new treatments for a range of brain disorders. nih.gov The unique structural and chemical properties of azetidines make them a valuable platform for the design of the next generation of CNS-active drugs. nih.gov

Dopamine (B1211576) Antagonism

Derivatives of azetidine have been investigated for their potential as dopamine receptor antagonists. The dopamine D3 receptor, in particular, is a target of interest for the treatment of conditions like schizophrenia. nih.gov Selective D3 receptor antagonists have shown promise in preclinical models for addressing cognitive and social deficits associated with this disorder. nih.gov

While specific research on this compound's direct role in dopamine antagonism is not detailed in the provided results, the broader class of azetidine-containing compounds is relevant to this area. For instance, studies on putative dopamine D3 receptor antagonists like PNU 99194A highlight the ongoing interest in modulating the dopamine system. nih.gov The development of novel dopamine receptor ligands often involves the exploration of diverse heterocyclic scaffolds, including azetidines, to achieve desired selectivity and pharmacological profiles.

Antimicrobial and Antitubercular Activities

The search for new antimicrobial and antitubercular agents is a critical area of medicinal chemistry, and azetidine derivatives have emerged as a promising class of compounds. researchgate.net The unique structural features of the azetidine ring can be leveraged to design molecules with novel mechanisms of action against various pathogens.

Studies have shown that certain azetidine derivatives exhibit significant antimicrobial effects and are being investigated for the development of new antibiotics. In the context of tuberculosis, which remains a major global health threat, the discovery of new antitubercular drugs is urgently needed. Research into novel heterocyclic compounds, including those containing azetidine, has yielded promising results. For example, various synthesized compounds have demonstrated potent in vitro activity against Mycobacterium tuberculosis. nih.govnih.govrsc.org

The general strategy involves synthesizing a series of derivatives and evaluating their minimum inhibitory concentrations (MICs) against different microbial strains. This approach allows researchers to identify lead compounds for further optimization and development.

Anticancer Activity

The azetidine ring is a structural motif found in various compounds investigated for their anticancer properties. Due to the ring strain, azetidine derivatives can participate in unique chemical interactions, making them valuable pharmacophores in the design of therapeutic agents. medwinpublishers.com Research into azetidine derivatives has revealed their potential as inhibitors of key targets in cancer cell proliferation. medwinpublishers.com

For instance, certain hydrazone derivatives of azetidine have demonstrated notable anticancer activity. Molecular docking studies on specific derivatives have suggested that they can act as effective inhibitors of β-tubulin. medwinpublishers.com The inhibition of tubulin polymerization is a clinically validated mechanism for anticancer drugs, as it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The ability of the azetidine scaffold to orient substituents in a precise three-dimensional arrangement is crucial for its interaction with the binding sites of biological targets like tubulin. medwinpublishers.com

Antiviral Activity

Azetidine derivatives have emerged as a promising class of compounds in the search for new antiviral agents. Their antiviral activity has been demonstrated against a range of DNA and RNA viruses. nih.gov

In one study, a series of novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were synthesized and evaluated for antiviral properties. A specific stereoisomer, trans-11f, which features a 3-methyl-4-fluorophenyl group on the azetidinone ring, exhibited noteworthy activity against human coronavirus (229E). nih.gov Its efficacy, measured by its half-maximal effective concentration (EC₅₀), was found to be more potent than the reference drug, ribavirin. nih.gov The structure-activity relationship in this series highlighted that the stereochemistry of the azetidine ring and the nature of the substituents are critical for antiviral potency and selectivity. nih.gov

Further research has identified other azetidine derivatives with potential antiviral applications. Substituted phenyl azetidine-2-one sulphonyl derivatives have been synthesized and screened, though they showed weak activity against a panel of viruses including Herpes simplex virus and Influenza B virus. nih.gov More recently, in June 2025, Assembly Biosciences reported the discovery of new azetidine compounds with potent activity against both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), with EC₅₀ values in the nanomolar range. bioworld.com

CompoundVirus TargetActivity (EC₅₀)Reference CompoundReference Compound Activity (EC₅₀)
trans-11f (3-methyl-4-fluorophenyl azetidinone derivative)Human Coronavirus (229E)45 µMRibavirin112 µM
trans-11f (3-methyl-4-fluorophenyl azetidinone derivative)Cytomegalovirus (AD-169)54.69 µMGanciclovir-
Assembly Biosciences Cpd 1Herpes Simplex Virus-1 (HSV-1)<100 nM--
Assembly Biosciences Cpd 1Herpes Simplex Virus-2 (HSV-2)<100 nM--

Triple Reuptake Inhibitors

Triple reuptake inhibitors (TRIs) are a class of antidepressants designed to simultaneously block the reuptake of three key neurotransmitters: serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (DA). nih.govwikipedia.org This broad-spectrum action is hypothesized to offer a more rapid onset and greater efficacy compared to traditional antidepressants that target only one or two of these neurotransmitters. wikipedia.orgnih.gov The azetidine scaffold has been successfully employed to develop novel TRI candidates.

In the development of broad-spectrum antidepressants, 3-aminoazetidine derivatives have been explored through the bioisosteric modification of a 3-α-oxyazetidine template. nih.gov The goal of this research was to identify TRIs with a specific inhibitory profile where the potency against the serotonin transporter (SERT) is greater than that against the norepinephrine transporter (NET), which in turn is greater than the potency against the dopamine transporter (DAT) (SERT > NET > DAT). nih.gov

Starting from Boc-protected 3-azetidinone, researchers synthesized a large library of novel 3-aminoazetidine derivatives. nih.gov Their inhibitory activities were assessed using human embryonic kidney 293 (HEK293) cells that were stably transfected with the human transporters hSERT, hNET, and hDAT. Through lead optimization, which included evaluating factors like metabolic stability and off-target effects, specific compounds were identified as promising candidates for further development. nih.gov This line of research underscores the utility of the 3-azetidine core as a foundational structure for creating potent and selective modulators of monoamine transporters.

Role in Peptidomimetics and Amino Acid Surrogates

The rigid structure of the azetidine ring makes it an excellent scaffold for creating peptidomimetics and amino acid surrogates. These are molecules designed to mimic the structure and function of natural peptides and amino acids but with improved properties such as enhanced stability, bioavailability, and specific conformational control.

Azetidinecarboxylic acids, such as azetidine-2-carboxylic acid and 3-azetidinecarboxylic acid, serve as constrained analogs of the natural amino acid proline. wikipedia.orgnih.gov Azetidine-2-carboxylic acid, a non-proteinogenic amino acid found in plants like the lily of the valley, can be misincorporated into proteins in place of proline. wikipedia.orgmedchemexpress.com This substitution can lead to altered protein structures and has been shown to result in a range of toxic and teratogenic disorders in various species by disrupting the structure of proteins like collagen. wikipedia.orgbiorxiv.org

Applications in Materials Science Research

Development of Novel Polymers and Coatings

3-Methylazetidine (B2440550) hydrochloride serves as a precursor to monomers used in the synthesis of novel polymers and coatings. The presence of the azetidine (B1206935) ring is crucial for polymerization processes, primarily through cationic ring-opening polymerization (CROP). researchgate.netutwente.nl This method leverages the high ring strain of the four-membered ring, which facilitates its opening and subsequent linkage to form polymer chains. researchgate.net The resulting polyamines and their derivatives have found applications in various fields, including the development of antibacterial and antimicrobial coatings. rsc.org

The incorporation of the 3-methyl group on the azetidine ring can influence the polymerization process and the properties of the final polymer. For instance, the methyl group can affect the rate of polymerization and the stereochemistry of the resulting polymer chain, which in turn influences the material's bulk properties.

Research has also explored the use of azetidinium salts, derived from precursors like 3-Methylazetidine hydrochloride, in modifying natural polymers such as cellulose (B213188). polimi.itchalmers.se The reaction of azetidinium salts with nanocrystalline cellulose can lead to new composite materials with enhanced properties. chalmers.se

Tailored Material Characteristics through Azetidine Incorporation

The inclusion of the azetidine moiety into a polymer backbone or as a pendant group can significantly alter the material's characteristics. myskinrecipes.com For example, incorporating azetidine derivatives can enhance the thermal stability, mechanical strength, and chemical resistance of polymers. The nitrogen atom within the azetidine ring can also act as a site for further functionalization, allowing for the attachment of various side groups to fine-tune the material's properties for specific applications.

Conformational studies on polypeptides containing azetidine residues have shown that they can increase the flexibility of the polymer chain compared to those containing proline, a five-membered ring analogue. nih.gov This increased flexibility arises from a larger number of allowed conformational states for the azetidine residue. nih.gov This principle can be extended to synthetic polymers, where the incorporation of 3-methylazetidine units could be used to control the polymer's conformational freedom and, consequently, its macroscopic properties.

The table below summarizes how the incorporation of azetidine can influence material properties.

PropertyInfluence of Azetidine Incorporation
Flexibility Increased due to a higher number of permitted conformational states. nih.gov
Stability Can lead to improved thermal and chemical stability. myskinrecipes.com
Reactivity The strained ring can be opened for polymerization or other reactions. researchgate.net
Functionalization The nitrogen atom provides a site for further chemical modification.

Synthesis of Specialty Chemicals with Azetidine Moieties

This compound is a valuable building block in the synthesis of specialty chemicals. cymitquimica.com These are complex molecules produced for specific, high-value applications. The azetidine ring is a key structural motif in various organic compounds, and the 3-methyl derivative provides a specific building block for creating more complex structures with defined stereochemistry.

The synthesis of azetidinium salts is a notable application. polimi.itacs.org These salts can be prepared through various methods, including the reaction of secondary amines with epichlorohydrin. polimi.itacs.org The reaction conditions, such as solvent and temperature, play a crucial role in the yield of the desired azetidinium salt. polimi.itacs.org

The following table details the synthesis of an azetidinium salt, illustrating the role of reaction conditions. This data is based on the synthesis of an azetidinium salt from diethylamine (B46881) and epichlorohydrin, which serves as a model for reactions involving secondary amines like 3-methylazetidine. polimi.itacs.org

ReactantsSolventTemperature (°C)Time (min)Yield (%)
Diethylamine, EpichlorohydrinAcetonitrile606011
Diethylamine, EpichlorohydrinHexane606019
Diethylamine, EpichlorohydrinEthanol606030
Diethylamine, EpichlorohydrinWater606071

This table is generated based on data for a similar reaction and is for illustrative purposes. polimi.itacs.org

The development of efficient synthetic routes, including continuous-flow processes, has made the production of azetidinium salts more rapid and scalable. polimi.itacs.org These advancements are critical for the industrial application of specialty chemicals derived from azetidine precursors.

Analytical Methodologies for Research on 3 Methylazetidine Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in pharmaceutical analysis for separating a compound of interest from impurities, starting materials, and degradation products. mdpi.com For a polar compound like 3-Methylazetidine (B2440550) hydrochloride, specific techniques are required to achieve adequate retention and separation.

Ultra-Performance Liquid Chromatography (UPLC) is a modern advancement in liquid chromatography that utilizes columns with sub-2 µm particles. This technology offers significant improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). nih.gov For a small, polar molecule like 3-Methylazetidine hydrochloride, which can be challenging to retain on conventional reversed-phase (RP) columns, method development is critical. chemrxiv.orgresearchgate.net

Strategies to analyze such polar amines often involve ion-pairing chromatography or derivatization to enhance retention on RP columns. nih.govchemrxiv.org An alternative approach is the use of specialized stationary phases designed to offer different selectivity. UPLC systems, with their high-pressure capabilities, are well-suited for these demanding separations, providing sharp peaks and enabling the detection and quantification of trace-level impurities. nih.govresearchgate.net

Research Findings: Specific UPLC methods for this compound are not extensively detailed in publicly available literature. However, the analysis of analogous polar metabolites and amines demonstrates the capability of UPLC. Methods often employ C18 columns coupled with ion-pairing agents or derivatization to achieve sufficient retention. nih.govresearchgate.net The high resolution of UPLC is particularly valuable for separating structurally similar impurities from the main compound.

Table 1: Illustrative UPLC Method Parameters for Polar Amine Analysis Note: This table represents typical starting conditions for method development and is not specific to this compound.

Parameter Typical Value/Condition Purpose
Column ACQUITY UPLC BEH C18, 1.7 µm Provides high efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in Water Acidified aqueous phase to control ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for gradient elution.
Flow Rate 0.3 - 0.5 mL/min Optimized for small particle columns.
Detection UV (200-220 nm) or Mass Spec. Low UV absorbance of the analyte necessitates sensitive detection.

| Injection Volume | 1 - 5 µL | Small volumes are used to prevent peak distortion. |

Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular separation mode for highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. thermofisher.com HILIC utilizes a polar stationary phase (such as bare silica or silica bonded with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. amsbiopharma.comnih.gov A water-enriched layer forms on the surface of the stationary phase, and separation is achieved through a partitioning mechanism of the analyte between this layer and the bulk mobile phase. nih.gov

This technique is exceptionally well-suited for the analysis of this compound. It avoids the need for ion-pairing reagents, which can suppress mass spectrometry signals, and often provides superior retention for polar amines. nih.govmerckmillipore.com

Research Findings: HILIC has proven to be a robust technique for impurity profiling of polar pharmaceuticals. mdpi.comnih.gov The retention and selectivity in HILIC are influenced by factors such as the acetonitrile content and the pH and concentration of the buffer in the mobile phase. researchgate.net Zwitterionic stationary phases, such as those based on sulfobetaine, are often employed and can separate both cationic and anionic species in a single run, making them ideal for analyzing hydrochloride salts and their potential counter-ion impurities. merckmillipore.comresearchgate.netwaters.com

Table 2: Typical HILIC Method Parameters for Polar Compound Analysis Note: This table represents typical starting conditions for method development and is not specific to this compound.

Parameter Typical Value/Condition Rationale
Column Zwitterionic (e.g., ZIC®-HILIC) Offers excellent retention for a wide range of polar compounds.
Mobile Phase A Acetonitrile The weak solvent in HILIC.
Mobile Phase B 10-25 mM Ammonium Acetate/Formate in Water Aqueous component and buffer to facilitate partitioning and control peak shape.
Gradient Start at high %A (e.g., 95%), decrease to elute Decreasing organic content increases the mobile phase strength.
Flow Rate 0.2 - 0.4 mL/min Standard flow rates for analytical HILIC columns.

| Column Temp. | 30 - 40 °C | To ensure reproducible retention times. |

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry) for Structure Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H NMR would confirm the presence and connectivity of all hydrogen atoms, while ¹³C NMR would identify all unique carbon environments. Advanced 2D NMR techniques like COSY and HSQC can be used to establish proton-proton and proton-carbon correlations, respectively, confirming the azetidine (B1206935) ring structure and the position of the methyl group. The relative configuration of substituents on the azetidine ring can often be determined by analyzing proton-proton coupling constants (J-values), where Jcis values are typically larger than Jtrans values. ipb.pt While specific spectral data for this compound is not readily published, data from analogous compounds like 3-(methoxymethyl)azetidine hydrochloride and azetidine itself provide expected chemical shift regions. chemicalbook.comchemicalbook.com In the solid state, ³⁵Cl NMR can be a sensitive probe of the local environment of the chloride counter-ion, helping to identify different salt forms or polymorphs. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected peaks include N-H stretching vibrations from the secondary ammonium salt, typically appearing as a broad band in the 2700-3300 cm⁻¹ region. C-H stretching vibrations from the methyl and methylene groups would appear just below 3000 cm⁻¹. masterorganicchemistry.com The spectrum serves as a molecular fingerprint that can be used for identification by comparison with a reference spectrum. liberty.eduresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, a soft ionization technique like Electrospray Ionization (ESI) would typically be used. The analysis would show a prominent peak for the cationic portion of the molecule, [M+H]⁺, corresponding to the protonated 3-methylazetidine. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. mdpi.com Fragmentation patterns, which can be studied using tandem mass spectrometry (MS/MS), provide further structural information. For cyclic amines, a characteristic fragmentation pathway is alpha-cleavage, involving the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

Table 3: Summary of Expected Spectroscopic Data for 3-Methylazetidine Note: This table is based on general principles and data from analogous structures.

Technique Region/Value Interpretation
¹H NMR δ ~ 1.2-1.5 ppm (doublet) -CH₃ group
δ ~ 2.5-3.0 ppm (multiplet) Ring -CH- proton
δ ~ 3.5-4.2 ppm (multiplets) Ring -CH₂- protons adjacent to Nitrogen
δ ~ 9.0-10.0 ppm (broad singlet) N-H proton of the ammonium salt
¹³C NMR δ ~ 15-25 ppm -CH₃ carbon
δ ~ 30-40 ppm Ring -CH- carbon
δ ~ 45-55 ppm Ring -CH₂- carbons
IR 2700-3300 cm⁻¹ (broad) N⁺-H stretch (secondary ammonium salt)
2850-2980 cm⁻¹ C-H stretch (alkane)

| Mass Spec. (ESI+) | m/z = 86.0964 [M+H]⁺ | Accurate mass of the protonated 3-methylazetidine base (C₅H₁₂N⁺) |

X-ray Diffraction Analysis for Solid-State Structure

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For a pharmaceutical salt like this compound, Single-Crystal X-ray Diffraction (SC-XRD) can provide precise information on bond lengths, bond angles, and the conformation of the azetidine ring. mdpi.com It also reveals the packing of the molecules in the crystal lattice and the specific hydrogen-bonding interactions between the ammonium cation and the chloride anion. nih.gov

Powder X-ray Diffraction (PXRD) is more commonly used in pharmaceutical development to analyze bulk material. researchgate.net The resulting diffractogram is a unique fingerprint for a specific crystalline form (polymorph). google.com This is crucial for quality control, as different polymorphs of a drug substance can have different physical properties, such as solubility and stability. acs.orgresearchgate.net By comparing the PXRD pattern of a manufactured batch to a reference pattern, one can confirm the correct crystal form and ensure there is no phase contamination. mdpi.com

Research Findings: While a specific crystal structure for this compound is not found in the surveyed literature, the analysis of other hydrochloride salts is common practice. nih.govresearchgate.net Such studies typically reveal detailed hydrogen bonding networks and lattice energies which are critical for understanding the salt's physical properties. The combination of solid-state NMR and PXRD is a powerful approach in NMR crystallography for characterizing pharmaceutical materials. researchgate.net

Table 4: Information Obtainable from X-ray Diffraction Analysis

Technique Data Obtained Application in Research
Single-Crystal XRD Atomic coordinates, bond lengths, bond angles, unit cell dimensions, space group. Unambiguous structure determination, conformational analysis, study of intermolecular interactions.

| Powder XRD | 2θ peak positions and intensities. | Polymorph identification and screening, quality control, determination of crystallinity, phase purity analysis. |

Q & A

Q. What are the common synthetic routes for 3-methylazetidine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : this compound is typically synthesized via multi-step reactions involving azetidine ring formation and subsequent methylation. A common approach involves reductive amination or alkylation of azetidine precursors. For example, intermediates like ethyl or methyl azetidine-3-carboxylate hydrochloride (CAS 100202-39-9) can be reduced and functionalized . Optimization strategies include adjusting solvent systems (e.g., propylene glycol for higher solubility), temperature gradients (e.g., 160°C for initial steps, 80°C for later stages), and catalysts (e.g., thiourea for amination reactions). Yield improvements (>80%) are achievable through iterative solvent reflux and purification via recrystallization or column chromatography .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

  • Methodological Answer :
  • HPLC : Used to assess purity (≥98%) by comparing retention times against standards. Mobile phases often include acetonitrile-water mixtures with trifluoroacetic acid modifiers .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the azetidine ring (δ 3.2–3.8 ppm for CH₂ groups) and methyl substituents (δ 1.2–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 123.08 for the free base) and detects impurities .

Q. How should this compound be stored to maintain stability, and what factors accelerate decomposition?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Decomposition is accelerated by moisture (hydrolysis of the azetidine ring), heat (>40°C), and acidic/basic conditions. Periodic stability testing via TGA (thermal gravimetric analysis) and Karl Fischer titration (for moisture content) is recommended .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts or reagents are effective?

  • Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, (S)-tert-butyl 2-amino-3-methylbutanoate hydrochloride (CAS 13518-40-6) can serve as a precursor, with asymmetric hydrogenation using Rhodium-BINAP complexes to control stereochemistry . Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while circular dichroism (CD) confirms optical activity .

Q. What computational modeling approaches are suitable for predicting the pharmacological activity of 3-methylazetidine derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding affinity to targets like GPCRs or ion channels. The azetidine ring’s conformational flexibility is critical for fitting into hydrophobic pockets .
  • QSAR Models : Train models on azetidine analogs (e.g., 3-(difluoromethyl)-3-methylazetidine hydrochloride, CAS 1788041-57-5) to correlate substituent electronegativity with bioactivity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines). Standardize protocols using:
  • Dose-Response Curves : Test across a wide concentration range (nM to mM).
  • Positive/Negative Controls : Include reference compounds like memantine hydrochloride for neuroactivity comparisons .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates for this compound

IntermediateCAS NumberRole in SynthesisReference
Methyl azetidine-3-carboxylate100202-39-9Precursor for methylation
Thiourea62-56-6Amination catalyst
1-Bromo-3,5-dimethyladamantane941-37-7Adamantane-based scaffold

Q. Table 2: Analytical Parameters for Purity Testing

TechniqueParametersAcceptable RangeReference
HPLCColumn: C18, λ = 254 nmRetention ±0.2 min
¹H NMRSolvent: D₂O, δ 3.2–3.8 ppm (azetidine)Integration ≥95%
HRMSResolution: 30,000 (FWHM)Δmass <5 ppm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.